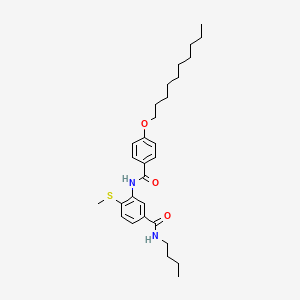

n-Butyl-3-(4-decyloxybenzamido)-4-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-3-(4-decyloxybenzamido)-4-(methylthio)benzamide, also known as BDBMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BDBMT is a member of the benzamide family and is commonly used as a tool compound in biological and chemical studies.

Scientific Research Applications

Mass Spectrometry Analysis

- Electrospray mass spectrometry : Research on N-linked glycans derivatized at the reducing terminus, including the butyl ester of 4-aminobenzoic acid, reveals insights into electrospray and collision-induced dissociation fragmentation spectra. This technique can be applied for the detailed analysis of compounds like n-Butyl-3-(4-decyloxybenzamido)-4-(methylthio)benzamide (Harvey, 2000).

Radiolabeling and Imaging

- Sigma-2 receptor probe : Derivatives including butyl-substituted benzamides have been explored as sigma-2 receptor probes, indicating potential applications in receptor imaging and neuropharmacological studies (Xu et al., 2005).

- PET imaging of solid tumors : Fluorine-containing benzamide analogs, similar in structure to n-Butyl-3-(4-decyloxybenzamido)-4-(methylthio)benzamide, have been synthesized for PET imaging of solid tumors, highlighting their potential in cancer diagnostics (Tu et al., 2007).

Synthesis and Structural Analysis

- Crystal structure analysis : Studies on various benzamide derivatives, including those structurally related to n-Butyl-3-(4-decyloxybenzamido)-4-(methylthio)benzamide, provide insights into their crystal packing, hydrogen bonding, and other molecular interactions. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds (Ibnouf et al., 2021).

Antiviral and Antibacterial Research

- Antiviral evaluation : Derivatives of N-(arylsulfonyl)-4-fluorobenzamides, which share structural similarities with n-Butyl-3-(4-decyloxybenzamido)-4-(methylthio)benzamide, have been synthesized and evaluated for their antiviral activities, indicating potential applications in developing new antiviral agents (Apaydın et al., 2020).

- Bactericidal activity : Research on substituted benzamides demonstrates their efficacy as bactericidal agents, particularly against resistant strains like MRSA. This suggests potential applications of similar compounds in antimicrobial research (Zadrazilova et al., 2015).

properties

IUPAC Name |

N-butyl-3-[(4-decoxybenzoyl)amino]-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O3S/c1-4-6-8-9-10-11-12-13-21-34-25-17-14-23(15-18-25)29(33)31-26-22-24(16-19-27(26)35-3)28(32)30-20-7-5-2/h14-19,22H,4-13,20-21H2,1-3H3,(H,30,32)(H,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMWNRSILHTVFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NCCCC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Butyl-3-(4-decyloxybenzamido)-4-(methylthio)benzamide | |

CAS RN |

135239-65-5 |

Source

|

| Record name | RP-64477 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135239655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RP-64477 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K10EML8B3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![TG(16:0/16:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1242123.png)

![6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1242127.png)

![tert-butyl (2E)-2-{4-[(furan-2-ylcarbonyl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B1242133.png)

![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1242135.png)

![(8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol](/img/structure/B1242143.png)